N-Benzyl-1-(oxetan-3-YL)ethan-1-amine
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Overview
Description
N-Benzyl-1-(oxetan-3-YL)ethan-1-amine is a chemical compound with the molecular formula C12H17NO It features a benzyl group attached to an ethanamine backbone, which is further substituted with an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors to form the oxetane ring, followed by nucleophilic substitution reactions to introduce the benzyl and ethanamine groups .
Industrial Production Methods
Industrial production methods for N-Benzyl-1-(oxetan-3-YL)ethan-1-amine are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-(oxetan-3-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxetane ring or the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzyl or ethanamine moieties.
Scientific Research Applications
N-Benzyl-1-(oxetan-3-YL)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-Benzyl-1-(oxetan-3-YL)ethan-1-amine is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The oxetane ring is known to influence the compound’s physicochemical properties, potentially enhancing its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-1-(oxetan-3-YL)ethan-1-amine derivatives: These compounds have similar structures but different substituents on the benzyl or ethanamine groups.
Oxetane-containing compounds: Other compounds featuring the oxetane ring, such as oxetan-3-one and oxetane-3-carboxylic acid, share some chemical properties with this compound.
Uniqueness
This compound is unique due to the combination of the benzyl group, ethanamine backbone, and oxetane ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-benzyl-1-(oxetan-3-yl)ethanamine |
InChI |
InChI=1S/C12H17NO/c1-10(12-8-14-9-12)13-7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
InChI Key |
BFFKCSFYUOMVRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1COC1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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